molecular formula C33H54N3O6P B611715 (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt) CAS No. 799268-76-1

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)

カタログ番号: B611715
CAS番号: 799268-76-1
分子量: 619.78
InChIキー: CIWOPVRNKVCACF-FJRCUGBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)" (CAS: 799268-75-0), also designated as VPC 32183 (S), is a chiral phosphoric acid derivative with a complex molecular architecture. Its structure includes:

  • A (Z)-octadec-9-enoyl (oleoyl) chain linked via an amide bond.
  • A 3-[4-(pyridin-2-ylmethoxy)phenyl]propyl backbone.
  • A phosphate ester group neutralized by an ammonium counterion.
    The molecular formula is C₃₃H₅₇N₄O₆P (MW: 636.80 g/mol), and it is characterized by high stereochemical purity (>99%) .

This compound belongs to a class of lipidated phosphates designed for applications in membrane biology or drug delivery, leveraging its amphiphilic properties. Its pyridylmethoxy-phenyl group may facilitate interactions with aromatic or metal-binding biological targets, while the oleoyl chain enhances lipophilicity .

特性

IUPAC Name

diazanium;[2-(octadec-9-enoylamino)-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N2O6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30;;/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGDSLPLEQGNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)([O-])[O-].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt), also known as VPC 32183, is a complex organic compound that exhibits significant biological activity due to its unique structural components. This article explores its biological interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C33_{33}H57_{57}N4_{4}O6_{6}P and a molecular weight of approximately 636.8 g/mol. It features:

  • A phosphoric acid moiety , which is crucial for various biochemical processes.
  • A long-chain fatty acid derivative (octadec-9-enoyl group), known for its biological activities.
  • A pyridine ring , which enhances its chemical properties and biological interactions.

The biological activity of (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester is primarily attributed to its interaction with specific receptors in the body. Notably, it is believed to act as an agonist for lysophosphatidic acid (LPA) receptors, particularly LPA1, which are involved in numerous physiological processes including cell proliferation, migration, and survival.

Interaction with LPA Receptors

Research indicates that LPA receptors play a pivotal role in mediating the biological responses to lysophosphatidic acid species. Dysfunctional signaling through these receptors has been linked to various pathologies such as cancer, cardiovascular diseases, and neuropathic pain . The compound's ability to modulate LPA receptor activity makes it a candidate for therapeutic interventions in these conditions.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that compounds similar to (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Its structural components suggest potential anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : The modulation of LPA signaling pathways may contribute to neuroprotection, making this compound relevant in neurodegenerative disease research .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on LPA1 Activation : A study demonstrated that specific residues within the LPA1 receptor are critical for ligand binding and receptor activation. Mutagenesis experiments confirmed that alterations in these residues significantly impacted the receptor's response to agonists like LPA .
  • Antitumor Activity : Research highlighted the anticancer potential of related phosphoric acid esters, showing their ability to inhibit cell proliferation in various cancer cell lines.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Oleic AcidLong-chain fatty acidAntimicrobial, anti-inflammatory
Pyridine DerivativesContain pyridine ringsAnticancer, enzyme inhibitors
PhospholipidsPhosphate group with fatty acidsMembrane structure, signaling

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester stands out due to its combination of a long-chain fatty acid with a specific amino acid structure and a pyridine moiety, potentially providing enhanced biological activities compared to simpler analogs .

科学的研究の応用

Anticancer Activity

Research indicates that the compound exhibits anticancer properties, particularly through its interaction with lysophosphatidic acid receptors (LPA1 and LPA3). It acts as a competitive antagonist at these receptors, which are implicated in cancer cell proliferation and survival. This antagonistic activity suggests potential applications in cancer therapies aimed at inhibiting tumor growth and metastasis.

Enzyme Inhibition

The presence of the pyridine moiety enhances the compound's ability to interact with various enzymes, making it a candidate for enzyme inhibition studies. Such properties may be beneficial in designing drugs targeting specific metabolic pathways involved in diseases such as diabetes and obesity.

Membrane Structure and Function

(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester can be integrated into lipid bilayers due to its amphiphilic nature. This characteristic allows it to serve as a model compound for studying membrane dynamics and signaling pathways in cellular biology.

Biological Markers

The compound's structural components can be utilized as biological markers to indicate pathological states. Its ability to modulate lipid signaling pathways positions it as a valuable tool in biomarker research for various diseases.

Cancer Research Study

A study published in the British Journal of Pharmacology detailed the effects of (S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as an adjunct therapy in cancer treatment .

Enzyme Interaction Analysis

In another investigation, the compound was tested for its ability to inhibit specific phospholipase enzymes involved in inflammatory responses. The findings indicated that it effectively reduced enzyme activity, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer therapyCompetitive antagonist at LPA receptors
BiochemistryMembrane dynamicsAmphiphilic properties enhance membrane integration
Biomarker ResearchIndicator of pathological statesModulation of lipid signaling pathways
Enzyme InhibitionTargeting metabolic pathwaysInhibition of phospholipase activity

類似化合物との比較

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Isomer (VPC 32179(R))

The (R)-enantiomer (CAS: 799268-76-1) shares the same molecular formula and weight but differs in stereochemistry at the chiral center. Key distinctions include:

  • Stereospecific interactions : The (S)-form may exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites), though specific pharmacological data are unavailable in the provided evidence.
  • Synthesis and purity : Both enantiomers are commercially available at >99% purity, suggesting their utility in structure-activity relationship (SAR) studies .
Property VPC 32183 (S) VPC 32179 (R)
CAS Number 799268-75-0 799268-76-1
Stereochemistry S-configuration R-configuration
Molecular Weight 636.80 g/mol 636.80 g/mol
Purity >99% >99%

Structural Analogs in the VPC Series

  • VPC 12249(S) (CAS: 857341): Differs by replacing the pyridylmethoxy group with a benzyloxy substituent.
  • N-{(1R)-2-Hydroxy-1-[(Phosphonooxy)Methyl]Ethyl}(9Z)Octadec-9-Enamide (CAS: 799268-80-7): Features a hydroxy-phosphonooxy group instead of the pyridylmethoxy-phenylpropyl backbone, altering solubility and membrane permeability .
Compound Key Substituent Molecular Formula CAS Number
VPC 32183 (S) Pyridylmethoxy-phenyl C₃₃H₅₇N₄O₆P 799268-75-0
VPC 12249(S) Benzyloxy-phenyl Not provided 857341
CAS 799268-80-7 Hydroxy-phosphonooxy C₂₀H₄₃N₂O₆P 799268-80-7

Functional Group Variations

  • (S)-Phosphoric Acid Mono-[2-Amino-3-(4-Octyl-Phenylamino)-Propyl] Ester (CAS: 799268-83-0): Replaces the oleoyl amide and pyridylmethoxy groups with an amino-octylphenylamino moiety.

準備方法

Synthesis of the Amine Intermediate: Acylation of Tris(Hydroxymethyl)Aminomethane

The foundational step involves the acylation of tris(hydroxymethyl)aminomethane (TRIS) with oleyl chloride to form the amide backbone. In a representative procedure, TRIS (10 g, 1 eq) is dissolved in dimethylformamide (100 mL) under nitrogen atmosphere. Triethylamine (23 mL, 2 eq) is added as a base, followed by dropwise addition of oleyl chloride (25 g, 1 eq) over 30 minutes at room temperature . The mixture is stirred for 6 hours, after which ethyl acetate (200 mL) is used to dilute the reaction. Sequential washing with 1 N HCl (200 mL) and water (200 mL) removes unreacted reagents. The product, octadec-9-enoic acid 3-hydroxy-2-hydroxymethyl-2-octadec-9-enoylamino-propyl ester, is isolated as a white solid (yield: ~85%) . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 5.35 ppm (olefinic protons) and δ 3.65 ppm (hydroxymethyl groups) .

Table 1: Reaction Conditions for TRIS Acylation

ParameterValueSource
SolventDimethylformamide
BaseTriethylamine (2 eq)
Acylating AgentOleyl chloride (1 eq)
Reaction Time6 hours
Yield85%

Introduction of the Pyridin-2-Ylmethoxy Group

The pyridin-2-ylmethoxy-phenyl moiety is introduced via nucleophilic aromatic substitution. A solvent-free approach is adopted, where 4-hydroxybenzaldehyde (1 mmol) reacts with 2-(chloromethyl)pyridine (1.2 mmol) in the presence of potassium carbonate (1.5 eq) at 80°C for 2 hours . The resulting 4-(pyridin-2-ylmethoxy)benzaldehyde is coupled to the TRIS-amide intermediate via reductive amination. Sodium cyanoborohydride (1.2 eq) in methanol at 50°C facilitates this step, yielding 2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propan-1-ol . Infrared (IR) spectroscopy verifies the C-O-C ether stretch at 1240 cm⁻¹ and the N-H bend at 1540 cm⁻¹ .

Phosphorylation to Form the Monoester

Phosphorylation of the hydroxyl group is achieved using a two-step method to maximize monoester yield . In the first step, the propanol intermediate (1 eq) reacts with phosphorus pentoxide (1.5 eq) in toluene at 60°C for 3 hours. A second equivalent of the propanol is added, and the mixture is stirred for an additional 2 hours at 80°C . Tributylamine (1.2 eq) acts as a catalyst, suppressing diester formation. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), affording the phosphoric monoester in 78% yield . 31^{31}P NMR analysis shows a singlet at δ 0.5 ppm, confirming monoester formation .

Table 2: Optimization of Phosphorylation Conditions

ConditionMonoester YieldDiester ByproductSource
P₂O₅, 60°C, 3h65%20%
H₃PO₄, TBA, 80°C, 4h78%10%
Polyphosphoric acid60%25%

Formation of the Ammonium Salt

The final step involves neutralization of the phosphoric monoester with ammonia gas in anhydrous ethanol. The monoester (1 eq) is dissolved in ethanol, and ammonia is bubbled through the solution at 0°C until pH 9 is reached . The mixture is stirred for 1 hour, filtered, and concentrated under reduced pressure. The ammonium salt crystallizes as a hygroscopic white powder (yield: 92%) . Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 758.4 [M+H]⁺ .

Analytical Characterization

The compound is validated using a combination of spectroscopic techniques:

  • 1^{1}H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.25–7.15 (m, 4H, aromatic-H), 5.35 (m, 2H, olefinic-H), 4.60 (s, 2H, OCH₂Py), 3.90–3.70 (m, 4H, CH₂O and CH₂N) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1740 cm⁻¹ (C=O), 1240 cm⁻¹ (P=O) .

  • 31^{31}P NMR (162 MHz, D₂O): δ 0.5 ppm (monoester) .

Comparative Analysis of Synthetic Routes

The two-step phosphorylation method outperforms single-step approaches by reducing diester contamination from 25% to 10%. Solvent-free conditions for etherification enhance reaction rates (30–120 minutes vs. 6 hours in solvent-based systems) while maintaining yields above 85%. Catalytic tributylamine in phosphorylation minimizes side reactions, achieving monoester purity >95% .

Q & A

Basic: What methodologies are recommended for synthesizing the compound with high purity?

Answer:
The compound is synthesized via a multi-step process involving:

  • Step 1: Coupling 4-(pyridin-2-ylmethoxy)-phenylalanine derivatives with octadec-9-enoic acid under carbodiimide-mediated amide bond formation (e.g., EDC/HOBt), optimized at 0–4°C to minimize racemization .
  • Step 2: Phosphorylation using phosphorus oxychloride in anhydrous dichloromethane, followed by ammonium salt formation via ion exchange .
    Critical Parameters:
  • Solvent choice (e.g., THF for solubility vs. DCM for phosphorylation efficiency).
  • Reaction time (12–24 hours for amidation; <2 hours for phosphorylation to avoid side products).
  • Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can the compound’s structure be confirmed post-synthesis?

Answer:
Use a combination of:

  • X-ray crystallography : Employ SHELXL for refinement of single-crystal structures, focusing on the (S)-configuration and ammonium counterion positioning .
  • NMR : Key signals include δ 8.5–8.7 ppm (pyridinyl protons), δ 5.3–5.4 ppm (olefinic protons from octadec-9-enoyl), and δ 3.8–4.2 ppm (phosphoester and methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 652.38 (calculated for C₃₃H₅₄N₃O₆P⁺) .

Advanced: How to resolve discrepancies in receptor antagonism data across cell types?

Answer:
The compound acts as a competitive LPA receptor antagonist, but its efficacy varies due to:

  • Receptor subtype specificity : Test against LPA₁ (EDG2), LPA₂ (EDG4), and LPA₃ (EDG7) using calcium mobilization assays in HEK293 cells transfected with individual receptors .
  • Cell-specific signaling pathways : Use pertussis toxin (Gi inhibitor) and U-73122 (PLC inhibitor) to dissect mechanisms (e.g., pertussis toxin-insensitive calcium flux vs. Gi-dependent chemotaxis) .
    Example : In L2071 fibroblasts, the compound did not inhibit LPS-induced calcium signaling, suggesting LPS targets non-LPA receptors .

Advanced: How to optimize reaction yield when impurities dominate during phosphorylation?

Answer:
Common impurities include mono/di-phosphorylated byproducts. Mitigate via:

  • Temperature control : Keep phosphorylation steps below –10°C to reduce hydrolysis.
  • Protecting groups : Temporarily protect the amine group with Boc before phosphorylation, followed by deprotection with TFA .
  • Purification : Use silica gel chromatography (ethyl acetate/methanol/ammonium hydroxide) or preparative HPLC with ion-pairing agents (e.g., triethylamine phosphate) .

Basic: What functional assays validate the compound’s antagonism in cellular models?

Answer:

  • Calcium mobilization : Pre-treat cells with the compound (1–10 µM), then challenge with LPA (1 µM). Measure intracellular Ca²⁺ using Fura-2 AM fluorescence .
  • Chemotaxis assays : Use Boyden chambers; inhibit LPA-induced migration in ovarian cancer cells (e.g., SKOV3) with IC₅₀ reported at ~50 nM .
    Controls : Include VPC 32179 (R-isomer) to confirm stereospecificity .

Advanced: How does stereochemistry influence receptor binding and functional outcomes?

Answer:
The (S)-configuration is critical for:

  • Binding affinity : Molecular docking shows hydrogen bonding between the phosphoester group and Arg³.28 of LPA₁. The (R)-isomer disrupts this interaction .
  • Validation : Compare enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol/trifluoroacetic acid) and functional assays .

Advanced: How to address contradictory data in lysophospholipid cross-reactivity studies?

Answer:
Case Study : The compound did not inhibit LPS-induced calcium flux in L2071 cells, unlike other LPA antagonists.
Resolution :

  • Test cross-reactivity with lysophosphatidylserine (LPS) receptors using siRNA knockdown of putative targets (e.g., GPR34).
  • Validate specificity via radioligand binding assays (³H-LPA displacement) .

Basic: What protocols ensure stability during storage and handling?

Answer:

  • Storage : –80°C in anhydrous DMSO (10 mM stock), aliquoted to avoid freeze-thaw cycles.
  • Stability assessment : Monitor degradation via LC-MS over 6 months; >90% purity maintained at –80°C .

Advanced: How to design dose-response studies accounting for serum protein binding?

Answer:

  • Serum effects : LPA binds albumin, reducing free ligand concentration. Use fatty acid-free BSA (0.1–1%) in assays to mimic physiological conditions.
  • Corrected IC₅₀ : Calculate using the Cheng-Prusoff equation adjusted for BSA binding .

Advanced: What computational tools predict metabolite formation and off-target effects?

Answer:

  • In silico metabolism : Use GLORY or ADMET Predictor to identify hydrolysis sites (e.g., phosphoester cleavage).
  • Off-target screening : SwissTargetPrediction identifies kinase or GPCR off-targets due to the pyridinylmethoxy moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)
Reactant of Route 2
Reactant of Route 2
(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。